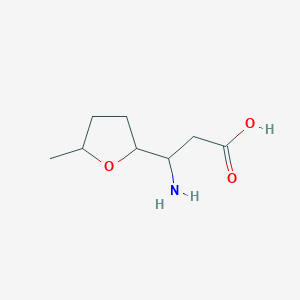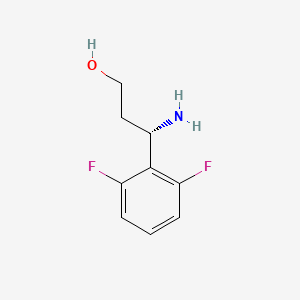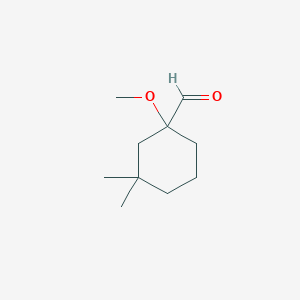![molecular formula C11H12BrNO2 B13308108 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid is a chemical compound with the molecular formula C11H12BrNO2 It is characterized by the presence of a bromophenyl group attached to an azetidine ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the azetidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets. The bromophenyl group and the azetidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-[3-(4-Chlorophenyl)azetidin-3-yl]acetic acid
- 2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid
- 2-[3-(4-Methylphenyl)azetidin-3-yl]acetic acid
Uniqueness
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that contain different substituents on the phenyl ring.
特性
分子式 |
C11H12BrNO2 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(5-10(14)15)6-13-7-11/h1-4,13H,5-7H2,(H,14,15) |
InChIキー |
IVUQSJCWOODKFP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CC(=O)O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

amine](/img/structure/B13308056.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)
![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)
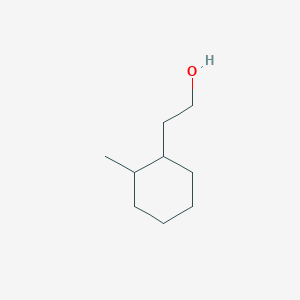

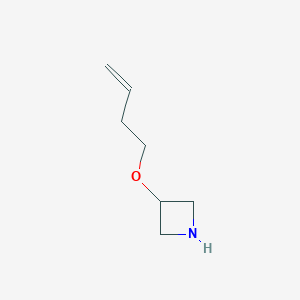
![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
